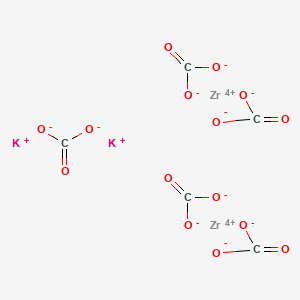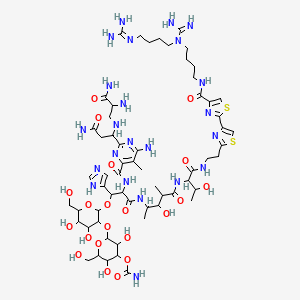
Potassium zirconium carbonate
Overview
Description
Potassium zirconium carbonate is a chemical compound with the formula K₂Zr(CO₃)₃. It is a potassium and zirconium-based compound that possesses intriguing and beneficial properties, making it an integral part of numerous applications in various sectors. This compound is known for its stability, high temperature resistance, and chemical inertness, which contribute to its wide range of uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium zirconium carbonate is typically synthesized via a solid-state reaction method. This involves mixing potassium carbonate (K₂CO₃) and zirconium dioxide (ZrO₂) and heating the mixture under controlled conditions. The reaction can be represented as follows:
K2CO3+ZrO2→K2Zr(CO3)3
Industrial Production Methods
In industrial settings, the preparation of this compound often involves dissolving zirconium basic carbonate in a solution containing potassium carbonate. The reaction is carried out at ambient temperatures, and the resulting solution is stabilized with acids such as tartaric or gluconic acid to enhance storage stability .
Chemical Reactions Analysis
Types of Reactions
Potassium zirconium carbonate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of zirconium oxide.
Reduction: Under certain conditions, it can be reduced to form zirconium metal.
Substitution: It can participate in substitution reactions where the carbonate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include zirconium oxide, zirconium metal, and various substituted zirconium compounds .
Scientific Research Applications
Potassium zirconium carbonate has a multitude of applications across diverse sectors due to its unique properties:
Chemistry: It is used as a catalyst in organic synthesis, promoting certain reactions and enhancing reaction rates.
Biology: Its stability and reactivity make it useful in various biological applications, including as a component in certain biomedical devices.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: It is used in ceramics, refractories, and surface coatings due to its high temperature stability and chemical inertness
Mechanism of Action
The mechanism by which potassium zirconium carbonate exerts its effects involves its ability to act as a crosslinker and insolubilizer. It reacts with various functional groups in polymers, forming stable crosslinked structures. This property is particularly useful in applications such as water-based inks and paints, where it enhances the durability and stability of the final product .
Comparison with Similar Compounds
Similar Compounds
Ammonium zirconium carbonate: Similar in structure but uses ammonium instead of potassium.
Sodium zirconium carbonate: Another variant where sodium replaces potassium.
Basic zirconium carbonate: Lacks the potassium component but shares similar properties.
Uniqueness
Potassium zirconium carbonate is unique due to its specific combination of potassium and zirconium, which imparts distinct properties such as higher temperature stability and chemical inertness compared to its ammonium and sodium counterparts .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties make it an essential material in industries ranging from ceramics to medicine. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential for innovative solutions.
Properties
IUPAC Name |
dipotassium;zirconium(4+);pentacarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CH2O3.2K.2Zr/c5*2-1(3)4;;;;/h5*(H2,2,3,4);;;;/q;;;;;2*+1;2*+4/p-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZBNKJVDQAMA-UHFFFAOYSA-D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[K+].[K+].[Zr+4].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5K2O15Zr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946356 | |
| Record name | Potassium zirconium(4+) carbonate (2/2/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Carbonic acid, potassium zirconium salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23570-56-1 | |
| Record name | Carbonic acid, potassium zirconium salt (1:?:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023570561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, potassium zirconium salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium zirconium(4+) carbonate (2/2/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid potassium zirconium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













dimethylsilane](/img/structure/B1618348.png)

![Nicotinic acid,[carboxyl-14C]](/img/structure/B1618350.png)
